molecular formula C10H13B B1280680 1-Bromo-2-(tert-Butyl)benzene CAS No. 7073-99-6

1-Bromo-2-(tert-Butyl)benzene

Cat. No.: B1280680
CAS No.: 7073-99-6
M. Wt: 213.11 g/mol
InChI Key: DSMRKVAAKZIVQL-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula C10H13Br. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is a derivative of benzene, where a bromine atom and a tert-butyl group are substituted at the 1 and 2 positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique properties .

Safety and Hazards

The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Mechanism of Action

Target of Action

1-Bromo-2-(tert-Butyl)benzene is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reagent in organic synthesis .

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a type of elimination reaction, referred to as the E2 mechanism . In this mechanism, a methanethiolate nucleophile substitutes for bromine, while methoxide ion acts as a base .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound can participate in reactions that form new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Its physical properties such as its boiling point (80-81 °c/2 mmhg) and density (1229 g/mL at 25 °C) can impact its behavior in a chemical reaction .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of certain compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(tert-Butyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The bromine atom in this compound is highly reactive, making it a valuable intermediate in the synthesis of other organic compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular membranes and proteins. This compound can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, which may result in changes in cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical bromination and nucleophilic substitution reactions, which are essential for the modification of organic molecules . The bromine atom in the compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in biochemical studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the oxidation of aromatic compounds. The compound can undergo side-chain oxidation, leading to the formation of benzylic radicals and other reactive intermediates . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it exerts its biochemical effects . The localization of this compound within cells is crucial for understanding its role in cellular processes and its potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-Butyl)benzene can be synthesized through the bromination of 2-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(tert-Butyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and tert-butyl groups at adjacent positions on the benzene ring influences its behavior in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-bromo-2-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRKVAAKZIVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474768
Record name 1-Bromo-2-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-99-6
Record name 1-Bromo-2-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butylaniline (7.46 g, 50 mmol 15.6 mL) in hydrobromic acid (40% w/w, 15 mL) cooled at <5° C. (ice/salt bath), a solution of 7.55 g (0.11 mol) of sodium nitrite in 10 mL of water was added at a rate that the temperature did not exceed 10° C. (ca two hour addition time). When the diazotization was completed, 0.20 g of copper powder was added. (CAUTION: the solution was refluxed very cautiously because of vigorous gas evolution!). When the vigorous evolution of nitrogen subsided, the system was kept at 50° C. for 30 minutes and was then diluted with 80 mL of water and extracted three times with diethyl ether (100 mL each). The organic layer was washed with 10% solution of KOH; dried over Na2SO4, concentrated in vacuo, and purified by chromatography on silica gel chromatography. The product obtained was further distilled at 85° C. (3 mm Hg) to yield 1-bromo-2-tert-butylbenzene (2.88 g, 27%). 1H NMR (400 MHz, CDCl3): δ 7.58 (m, 1H, Ph-H), 7.45 (m, 1H, Ph-H), 7.24 (m, 1H, Ph-H), 7.02 (m, 1H, Ph-H), 1.51 (s, 9H, C(CH3)3).
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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